molecular formula C22H28N2O2 B8324553 Ethyl 1-phenethyl-4-(phenylamino)piperidine-4-carboxylate

Ethyl 1-phenethyl-4-(phenylamino)piperidine-4-carboxylate

Cat. No.: B8324553
M. Wt: 352.5 g/mol
InChI Key: IZIAEPZQNMQAGS-UHFFFAOYSA-N
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Description

Ethyl 1-phenethyl-4-(phenylamino)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 4-anilino-1-(2-phenylethyl)piperidine-4-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-2-26-21(25)22(23-20-11-7-4-8-12-20)14-17-24(18-15-22)16-13-19-9-5-3-6-10-19/h3-12,23H,2,13-18H2,1H3

InChI Key

IZIAEPZQNMQAGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 58.5 parts of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid, sodium salt in 300 parts of hexamethylphosphoric triamide are added dropwise 29.2 parts of iodoethane at room temperature (slightly exothermic reaction: the temperature rises to 34° C.). Upon completion, stirring is continued at room temperature for 48 hours. The reaction mixture is poured onto 1000 parts of water and the product is extracted with methylbenzene. The extract is washed with water, dried, filtered and evaporated. The residue is crystallized twice: first from petroleumether and then from 35 parts of 2,2'-oxybispropane, yielding 45.2 parts of ethyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate; mp. 65.4° C.
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Synthesis routes and methods II

Procedure details

A mixture of 28.7 parts of (2-bromoethyl)benzene, 34.7 parts of ethyl 4-anilinoisonipecotate, 25 parts of N,N-diethylethanamine and 162 parts of N,N-dimethylacetamide is stirred for 2 h. 30 at 75°-80° C. The reaction mixture is poured onto 1000 parts of water and the product is extracted three times with 210 parts of 1,1'-oxybisethane. The combined extracts are washed twice with 200 parts of water, dried, filtered and evaporated. The residue is purified by column-chromatography over silicagel using a mixture of trichloromethane and 2% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The oily residue is crystallized from 2,2'-oxybispropane, yielding ethyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate; mp. 65° C.
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